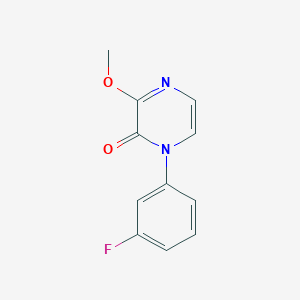![molecular formula C13H14N2O B12239906 6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12239906.png)
6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one can be achieved through a modified Biginelli reaction. This involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate under acidic conditions. The reaction is typically promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and improved yield. The reaction conditions are adjusted to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O/c1-10-3-5-12(6-4-10)8-15-9-14-11(2)7-13(15)16/h3-7,9H,8H2,1-2H3 |
InChI Key |
XNJUBUJYWUIOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12239827.png)
![5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12239833.png)
![6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12239834.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B12239839.png)
![[2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12239843.png)
![4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12239848.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine](/img/structure/B12239855.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239861.png)
![2-(cyclopropanesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239867.png)

![1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12239869.png)
![4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239871.png)
![4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239880.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12239889.png)
